

6-Aminothymine: A Technical Guide to its Chemical Properties and Therapeutic Potential

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Compound of Interest

Compound Name: 6-Aminothymine

Cat. No.: B094503

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Introduction: **6-Aminothymine**, also known as 6-amino-5-methyluracil, is a modified pyrimidine nucleobase that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to the canonical DNA base thymine, coupled with the introduction of an amino group at the C6 position, imparts unique chemical and biological properties. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **6-aminothymine**, with a focus on its role as a modulator of enzymatic activity and its potential as a scaffold for novel therapeutics.

Chemical Structure and Properties

6-Aminothymine is a heterocyclic organic compound with the chemical formula $C_5H_7N_3O_2$.^[1] Its structure consists of a pyrimidine ring with a methyl group at the C5 position and an amino group at the C6 position, in addition to the two keto groups characteristic of the uracil scaffold.

Nomenclature and Identifiers

- IUPAC Name: 6-amino-5-methyl-1H-pyrimidine-2,4-dione^[1]
- Common Names: **6-Aminothymine**, 6-Amino-5-methyluracil
- CAS Number: 15828-63-4^[1]
- Molecular Weight: 141.13 g/mol ^[1]

Physicochemical Properties

A comprehensive table of experimental physicochemical properties for **6-aminothymine** is not readily available in the surveyed literature. However, computed properties and experimental data for the parent compound, thymine, provide valuable context.

Property	6-Aminothymine (Computed)[1]	Thymine (Experimental)[2]
Molecular Formula	C ₅ H ₇ N ₃ O ₂	C ₅ H ₆ N ₂ O ₂
Molecular Weight	141.13 g/mol	126.11 g/mol
Melting Point	Not available	316 °C
Water Solubility	Not available	3820 mg/L (at 25 °C)
Topological Polar Surface Area	84.2 Å ²	58.2 Å ²
Hydrogen Bond Donors	3	2
Hydrogen Bond Acceptors	3	2
LogP (Octanol-Water Partition Coefficient)	-1.1	-0.62

The introduction of the amino group in **6-aminothymine** is expected to increase its polarity and hydrogen bonding capacity compared to thymine, which would likely influence its solubility and melting point.

Tautomerism

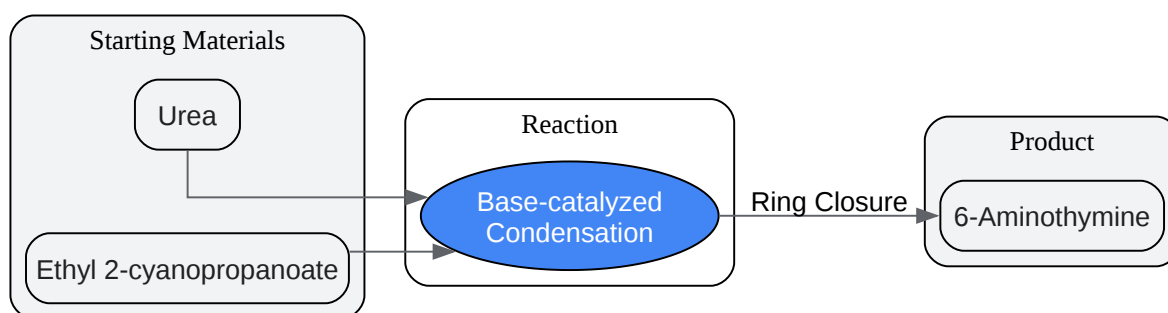
Like other nucleobases, **6-aminothymine** can exist in different tautomeric forms. The predominant form is the lactam (keto) tautomer. However, it can also exist in the lactim (enol) and amino-imino tautomeric forms. The equilibrium between these forms is influenced by the surrounding microenvironment, such as the solvent and pH. The ability to exist in different tautomeric states is crucial for its biological activity and molecular interactions.

Synthesis of 6-Aminothymine

While a definitive, step-by-step protocol for the synthesis of **6-aminothymine** is not extensively detailed in readily accessible literature, the general approach for synthesizing 6-aminouracil derivatives involves the condensation of a urea or thiourea derivative with a suitable three-carbon precursor, such as a β -keto ester or a malonic acid derivative.

A plausible synthetic route, based on the synthesis of related compounds, would involve the condensation of urea with ethyl 2-cyanopropionate in the presence of a base like sodium ethoxide. This reaction would form the pyrimidine ring, followed by the introduction of the amino group.

Conceptual Synthesis Workflow:



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Caption: Conceptual workflow for the synthesis of **6-aminothymine**.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **6-aminothymine** is not widely published. However, the expected spectral characteristics can be inferred based on its structure and comparison with related compounds like thymine.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the N-H protons of the pyrimidine ring, and the amino group protons. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.

- ¹³C NMR: The carbon NMR spectrum would display signals for the five carbon atoms in the molecule, including the methyl carbon, the two carbonyl carbons, and the two sp² hybridized carbons of the pyrimidine ring.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching vibrations of the amino and amide groups, C=O stretching of the carbonyl groups, and C=C and C-N stretching of the pyrimidine ring.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **6-aminothymine** (141.13 m/z). Fragmentation patterns would likely involve the loss of small molecules such as HNCO, CO, and cleavage of the pyrimidine ring.
- UV-Vis Spectroscopy: Similar to other pyrimidine bases, **6-aminothymine** is expected to exhibit strong absorbance in the UV region, typically around 260 nm, due to the $\pi \rightarrow \pi^*$ electronic transitions within the aromatic pyrimidine ring.

Biological Activity and Mechanism of Action

The primary biological activity of **6-aminothymine** reported in the literature is its role as an inhibitor of thymidine phosphorylase (TP).^[3]

Inhibition of Thymidine Phosphorylase

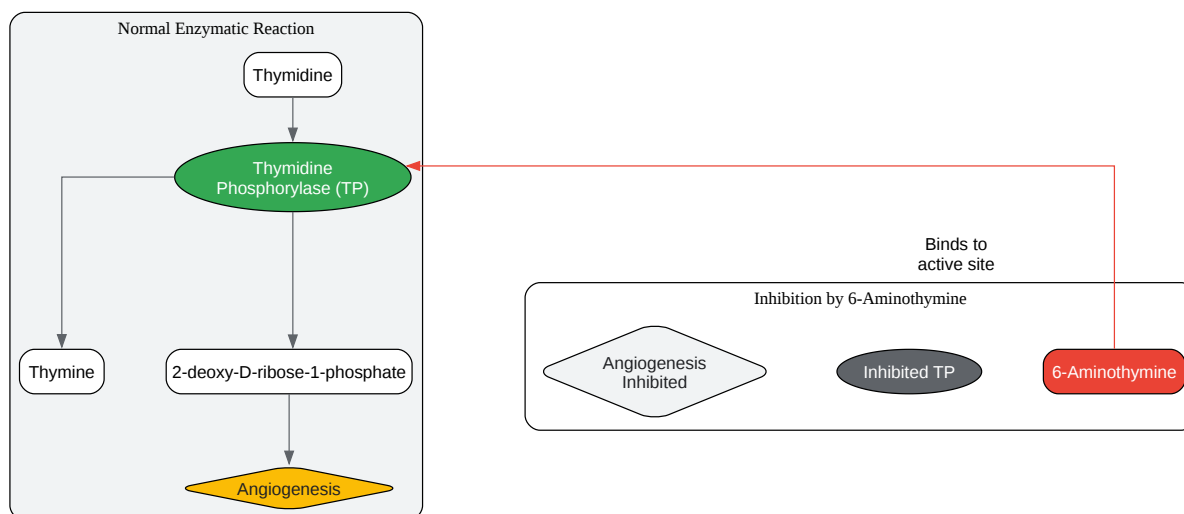
Thymidine phosphorylase is an enzyme that plays a crucial role in nucleoside metabolism, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. This enzyme is also identical to the platelet-derived endothelial cell growth factor (PD-ECGF), a key angiogenic factor.^{[4][5]}

The overexpression of thymidine phosphorylase has been observed in various solid tumors and is associated with poor prognosis.^[4] By catalyzing the formation of 2-deoxyribose-1-phosphate, which is subsequently converted to the angiogenesis-inducing factor 2-deoxy-D-ribose, TP promotes the formation of new blood vessels that are essential for tumor growth and metastasis.^{[5][6]}

6-Aminothymine acts as an inhibitor of this enzyme, thereby blocking the degradation of thymidine and other nucleosides.^[3] The precise mechanism of inhibition is believed to involve the binding of **6-aminothymine** to the active site of thymidine phosphorylase, preventing the

natural substrate from binding. The amino group at the C6 position is likely crucial for this inhibitory activity, potentially forming key hydrogen bonds within the enzyme's active site.

Thymidine Phosphorylase Inhibition Pathway:



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Caption: Mechanism of thymidine phosphorylase inhibition by **6-aminothymine**.

Applications in Research and Drug Development

The ability of **6-aminothymine** to inhibit thymidine phosphorylase makes it a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer

agents.

Anticancer Drug Development

By inhibiting tumor-associated angiogenesis, **6-aminothymine** and its derivatives have the potential to suppress tumor growth and metastasis.^[4] The 6-aminouracil scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.^[7] This makes **6-aminothymine** an attractive starting point for the design of libraries of compounds with potential therapeutic activities, including antiviral and anti-inflammatory properties.^{[7][8]}

Research Tool

As a selective inhibitor, **6-aminothymine** can be used as a chemical probe to study the physiological and pathological roles of thymidine phosphorylase in various biological processes beyond cancer, such as inflammation and wound healing.

Safety and Handling

Specific safety data for **6-aminothymine** is not readily available. However, based on the safety data sheets for structurally related aminopyrimidines and aminouracils, the following general precautions should be observed:

- **Handling:** Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.^{[9][10]}
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.^[9]
- **First Aid:** In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.^[9]

It is crucial to consult a specific Safety Data Sheet (SDS) for **6-aminothymine** from the supplier before handling.

Conclusion

6-Aminothymine is a chemically and biologically significant molecule with established activity as an inhibitor of thymidine phosphorylase. This property positions it as a valuable lead compound for the development of novel anti-angiogenic and anti-cancer therapies. While further research is needed to fully elucidate its pharmacological profile, including detailed mechanistic studies and the acquisition of comprehensive experimental data, the 6-aminouracil scaffold holds considerable promise for future drug discovery efforts.

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